3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-nitrobenzyl cyanide with hydroxylamine, followed by reduction and cyclization to form the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Analyse Chemischer Reaktionen
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile can be compared with other similar compounds, such as:
3-Aminobenzo[d]isoxazole-6-carbonitrile: Similar structure but lacks the dihydro component.
2-Amino-3,4-dihydrobenzo[d]isoxazole-6-carbonitrile: Differing in the position of the amino group and the degree of hydrogenation.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1260657-33-7 |
---|---|
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
3-amino-2,3-dihydro-1,2-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H7N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3,8,11H,10H2 |
InChI-Schlüssel |
OIXLHRCNGXBDSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)ONC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.